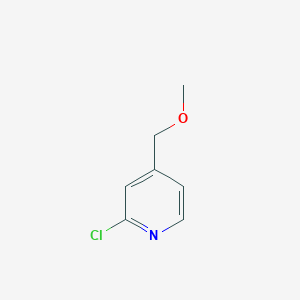

2-Chloro-4-(méthoxyméthyl)pyridine

Vue d'ensemble

Description

“2-Chloro-4-(methoxymethyl)pyridine” is a chemical compound with the CAS Number: 1249610-72-7 . It has a molecular weight of 157.6 . The compound is in liquid form .

Synthesis Analysis

The compound can be obtained from the reaction between 2-chloro-4-nitropyridine and sodium methoxide in the presence of dioxane . It can also be prepared starting from 4-methoxy-2 (1 H)-pyridone and 4-nitropyridine N-oxide .Molecular Structure Analysis

The IUPAC name of the compound is 2-chloro-4-(methoxymethyl)pyridine . The InChI code is 1S/C7H8ClNO/c1-10-5-6-2-3-9-7(8)4-6/h2-4H,5H2,1H3 . The InChI key is SOCKWBQOABZEAT-UHFFFAOYSA-N .Chemical Reactions Analysis

The compound may be used to synthesize: 2-(2′,4′-difluorophenyl)-4-methoxypyridine, (2-chloro-4-methoxypyridin-3-yl)bis-[2-(methylsulfanyl)pyrimidin-4-yl]methanol, and (2-chloro-4-methoxypyridin-3-yl)bis-[2-(methylsulfanyl) pyrimidin-4-yl]methyl acetate .Physical and Chemical Properties Analysis

The compound has a refractive index of n20/D 1.5400 (lit.) . It has a boiling point of 224-225 °C (lit.) and a density of 1.258 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Synthèse organique

2-Chloro-4-(méthoxyméthyl)pyridine : est un intermédiaire polyvalent en synthèse organique. Il est utilisé pour construire des molécules complexes en raison de ses groupes chloro et méthoxyméthyle réactifs. Par exemple, il peut subir des réactions de couplage catalysées au palladium pour former des liaisons carbone-carbone . Ce composé est particulièrement utile dans la synthèse de dérivés de l'imidazo[4,5-b]pyridine et de l'imidazo[4,5-c]pyridine, qui ont montré une variété d'activités pharmacologiques .

Chimie médicinale

En chimie médicinale, This compound sert de brique de construction pour la création de composés ayant des avantages thérapeutiques potentiels. Il a été impliqué dans la synthèse de molécules qui ciblent les troubles du système nerveux central, les problèmes du système digestif, le cancer et l'inflammation . Sa capacité à être transformée en diverses structures pharmacologiquement actives la rend précieuse pour la découverte et le développement de médicaments.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

2-Chloro-4-(methoxymethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily based on its ability to form hydrogen bonds and participate in nucleophilic substitution reactions. For instance, it can interact with enzymes that have active sites capable of accommodating its structure, leading to either inhibition or activation of the enzyme’s function .

Cellular Effects

The effects of 2-Chloro-4-(methoxymethyl)pyridine on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by binding to specific receptors or enzymes, leading to altered cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .

Molecular Mechanism

At the molecular level, 2-Chloro-4-(methoxymethyl)pyridine exerts its effects through various mechanisms. It can bind to biomolecules such as proteins and nucleic acids, leading to changes in their structure and function. The compound may act as an enzyme inhibitor or activator, depending on the nature of the interaction. For example, it can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, it can activate enzymes by inducing conformational changes that enhance their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-4-(methoxymethyl)pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time when exposed to light or heat. Long-term exposure to 2-Chloro-4-(methoxymethyl)pyridine can lead to cumulative effects on cellular processes, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of 2-Chloro-4-(methoxymethyl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage, organ toxicity, and even death. Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism .

Metabolic Pathways

2-Chloro-4-(methoxymethyl)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. For instance, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby influencing overall metabolic balance .

Transport and Distribution

Within cells and tissues, 2-Chloro-4-(methoxymethyl)pyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. The compound’s localization and accumulation are influenced by its chemical properties, such as solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of 2-Chloro-4-(methoxymethyl)pyridine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it affects energy metabolism. The precise localization of the compound determines its specific effects on cellular processes .

Propriétés

IUPAC Name |

2-chloro-4-(methoxymethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-10-5-6-2-3-9-7(8)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOCKWBQOABZEAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1489983.png)

![3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1489988.png)

![8-(Azetidin-3-yl)-3-methoxy-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1489989.png)